Transfer Hydrogenation Activity: PNH₂-Ru Complex Outperforms N-Methylated Analog by 44-Fold
The half-sandwich ruthenium(II) complex bearing the κ²-P,N-coordinated 2-(diphenylphosphino)aniline ligand, {Ru[(κ²-P,N)-PNH₂](p-cymene)Cl}Cl, achieves a turnover frequency (TOF) of up to 4440 h⁻¹ in the transfer hydrogenation of acetophenone. Under identical catalytic conditions (substrate/catalyst/base ratio, temperature, solvent), the analogous complex containing the N,N-dimethylated ligand PNMe₂, {Ru[(κ²-P,N)-PNMe₂](p-cymene)Cl}Cl, yields a TOF of only 100 h⁻¹ [1]. This 44-fold activity enhancement is mechanistically attributed to the ability of the NH₂ protons in PNH₂ to participate in a bifunctional catalytic cycle involving metal–ligand cooperativity, wherein the NH moiety shuttles protons during substrate activation and product release. DFT calculations and high-resolution ESI-MS studies confirmed that the PNMe₂ complex operates via a fundamentally different, non-bifunctional pathway that lacks this cooperative proton-transfer element [1].
| Evidence Dimension | Turnover frequency (TOF) in acetophenone transfer hydrogenation |
|---|---|
| Target Compound Data | TOF = up to 4440 h⁻¹ (for {Ru[(κ²-P,N)-PNH₂](p-cymene)Cl}Cl, counterion-dependent) |
| Comparator Or Baseline | {Ru[(κ²-P,N)-PNMe₂](p-cymene)Cl}Cl; TOF = 100 h⁻¹ |
| Quantified Difference | 44-fold higher TOF for PNH₂-derived complex |
| Conditions | Acetophenone substrate, iPrOH solvent, KOH base, 80 °C, catalyst/substrate/base ratio standardized |
Why This Matters
For procurement decisions in transfer hydrogenation catalyst development, PNH₂-derived complexes offer a >40× productivity advantage over N-alkylated analogs, directly reducing catalyst loading requirements and operational costs per mole of product.
- [1] Bacchi, A.; Balordi, M.; Cammi, R.; Elviri, L.; Pelizzi, C.; Picchioni, F.; Verdolino, V.; Goubitz, K.; Peschar, R.; Pelagatti, P. Mechanistic Insights into Acetophenone Transfer Hydrogenation Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing 2-(Diphenylphosphanyl)aniline – A Combined Experimental and Theoretical Study. Eur. J. Inorg. Chem. 2008, 29, 4462–4473. View Source
